molecular formula C22H18N2O6S B2441206 ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-62-0

ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2441206
CAS No.: 865248-62-0
M. Wt: 438.45
InChI Key: ZAIONYIALZERKB-FCQUAONHSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (from the “ethyl acetate” part of the name), a methoxy group (the “methoxy” part), a carbonyl group (the “carbonyl” part), and a benzothiazole group (the “benzothiazol” part). These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The “2-” and “3-” numbers in the name suggest the positions of the functional groups on the benzothiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the functional groups present in the molecule. For example, the presence of the ester group could make the compound polar, and therefore soluble in polar solvents . The benzothiazole group could potentially make the compound aromatic .

Scientific Research Applications

Synthesis and Derivative Formation

Convenient Synthesis of Ethyl Amino-Thiazolo-Pyridine Carboxylate Derivatives

Researchers have developed methods for synthesizing ethyl amino-thiazolopyridine carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives. These compounds have been further reacted to create a range of derivatives, including amino-imino derivatives and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating a versatile approach to synthesizing complex organic molecules with potential biological activities (Mohamed, 2014); (Mohamed, 2021).

Antimicrobial Activities of Thiazole and Fused Derivatives

A study on the synthesis of thiazoles and their fused derivatives revealed their potential for antimicrobial activities. The research explored the reactivity of certain compounds towards a variety of reagents, resulting in the creation of derivatives that were tested for antimicrobial activity against bacterial and fungal isolates. This underscores the relevance of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Anti-microbial Activity of Thiazole Substituted Coumarins

Another study focused on the synthesis of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These newly synthesized compounds were characterized and screened for antibacterial and antifungal activities, providing insights into the development of new therapeutic agents (Parameshwarappa et al., 2009).

Chemical Structure and Reactivity

Crystal Structure of Organic Compounds

Studies on the crystal structure of various organic compounds, including those related to ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate, have provided detailed insights into their molecular conformation, interactions, and potential reactivity. This knowledge is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various scientific fields (Li et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal properties. Without specific information on this compound, it’s not possible to provide a detailed mechanism of action.

Properties

IUPAC Name

ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-3-29-20(26)12-24-15-9-8-13(28-2)10-19(15)31-22(24)23-21(27)18-11-16(25)14-6-4-5-7-17(14)30-18/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIONYIALZERKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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